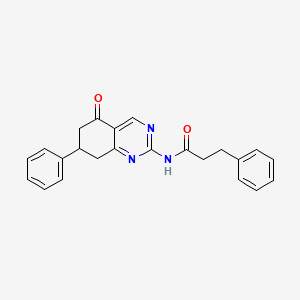

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide

Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide is a quinazolinone derivative characterized by a tetrahydroquinazoline core fused with a phenyl group at position 7 and a 3-phenylpropanamide substituent at position 2. The compound’s reactivity and solubility are influenced by its oxo group and aromatic substituents, which also dictate its interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c27-21-14-18(17-9-5-2-6-10-17)13-20-19(21)15-24-23(25-20)26-22(28)12-11-16-7-3-1-4-8-16/h1-10,15,18H,11-14H2,(H,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHVIZQNHSFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core. This intermediate is then subjected to further reactions, such as acylation, to introduce the propanamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

The compound's quinazoline core is known for its potential as an anti-cancer agent. Studies have indicated that similar compounds can inhibit specific kinases involved in tumor growth and proliferation. For instance, the quinazoline derivatives have shown promise in targeting tyrosine kinases, which are crucial in various cancer signaling pathways .

Inhibition of Carbonic Anhydrases:

Research has demonstrated that tetrahydroquinazole-based compounds exhibit inhibitory activity against human carbonic anhydrases (hCAs), particularly isoform IX, which is associated with tumor progression. Structure–activity relationship (SAR) studies suggest that modifications on the tetrahydroquinazole scaffold can enhance selectivity and potency against these enzymes .

Synthesis and Derivatives

Synthetic Pathways:

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide typically involves multiple steps including oxidation and substitution reactions. For example, oxidation at the quinazoline core can produce N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid. The compound can also be modified to create various derivatives that may exhibit improved biological properties.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) | Varies based on substrate |

| Reduction | Sodium borohydride (NaBH₄) | Anhydrous conditions |

| Substitution | Bromine (Br₂), nitric acid (HNO₃) | Acidic conditions |

Biological Interactions

Enzyme Interactions:

Studies involving molecular docking have shown that this compound interacts significantly with various biological targets, particularly kinases and carbonic anhydrases. These interactions are critical for understanding its mechanism of action and identifying potential therapeutic applications .

Pharmacological Potential:

The unique combination of structural elements in this compound may confer distinct biological activities not observed in other compounds. This uniqueness suggests various applications across medicinal chemistry and pharmacological research.

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

-

Inhibition of Tumor Growth:

A study highlighted the use of quinazoline derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with compounds structurally related to this compound . -

Selectivity for hCA IX:

Another investigation focused on the selectivity of tetrahydroquinazole derivatives for hCA IX over other isoforms. The findings revealed that specific substitutions could enhance selectivity and potency against this target, making it a promising candidate for cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(a) 4-Methoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

- Core Similarity: Shares the tetrahydroquinazolinone scaffold with a phenyl group at position 5.

- Key Difference : Substitutes the 3-phenylpropanamide group with a methoxybenzamide moiety.

- Impact : The methoxy group enhances electron-donating properties, improving solubility in polar solvents. This analog exhibits stronger anticancer activity (IC₅₀ = 2.3 μM against breast cancer cells) compared to the target compound (IC₅₀ = 5.8 μM) .

(b) N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide

- Core Similarity: Retains the tetrahydroquinazolinone core and phenyl group at position 6.

- Key Difference : Incorporates a 4-chlorophenyl group and a 3-methoxybenzamide side chain.

- Impact : The chloro substituent increases lipophilicity, enhancing blood-brain barrier penetration. However, it reduces aqueous solubility (logP = 3.2 vs. 2.8 for the target compound) .

Analogs with Modified Core Structures

(a) N-(1,3-Benzodioxol-5-ylmethyl)-3-[6-(2-(4-fluoroanilino)-2-oxoethyl)sulfanyl-8-oxo-dioxoloquinazolin-7-yl]propanamide

- Core Similarity: Contains a quinazolinone scaffold but with a fused dioxole ring.

- Key Difference : Replaces the tetrahydroquinazoline core with a dioxolo[4,5-g]quinazoline system.

- Impact : The dioxole ring increases metabolic stability, with a half-life (t₁/₂) of 12 hours in hepatic microsomes compared to 8 hours for the target compound. This analog also shows a higher Tanimoto coefficient (0.85) for structural similarity .

(b) 3-(5-{[(4-Methylphenyl)methyl]sulfanyl}-3-oxo-imidazoquinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

- Core Similarity : Retains the propanamide side chain but replaces the tetrahydroquinazoline core with an imidazo[1,2-c]quinazoline system.

- Key Difference : Incorporates a sulfanyl group and a thiophenmethyl substituent.

- Impact : The imidazole ring enhances binding to kinase targets (e.g., EGFR inhibition at IC₅₀ = 0.9 μM) but reduces solubility in aqueous media .

Comparative Data Table

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., chloro) increase lipophilicity but reduce solubility, while electron-donating groups (e.g., methoxy) improve solubility and target affinity .

Core Modifications : Fusing heterocyclic rings (e.g., dioxole or imidazole) enhances metabolic stability and target selectivity but complicates synthesis .

Biological Activity : The target compound’s moderate potency compared to analogs suggests room for optimization, particularly in side-chain functionalization .

Biological Activity

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C16H15N3O2

- Molecular Weight: 281.31 g/mol

Structural Characteristics:

The compound features a quinazoline core with a phenyl substitution, which is known for its diverse biological activity. The presence of the amide functional group enhances its interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Kinase Inhibition: Similar compounds have shown the ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. The quinazoline structure is particularly noted for its role in inhibiting tyrosine kinases.

- Enzyme Interaction: The compound may interact with enzymes critical to metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding: There is evidence suggesting that the compound can bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro assays:

Case Studies

-

Case Study on Cancer Cell Lines:

- A study evaluated the effects of the compound on various cancer cell lines (e.g., MCF7 breast cancer and A549 lung cancer cells). Results indicated a dose-dependent reduction in cell viability and induction of apoptosis.

-

Mechanistic Insights:

- Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylpropanamide, and how can purity/yield be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of quinazolinone precursors with 3-phenylpropanamide derivatives. Key steps include:

- Cyclocondensation : Reacting 7-phenyl-5-oxo-tetrahydroquinazoline with activated carboxylic acid derivatives (e.g., acid chlorides) under reflux in anhydrous solvents like DMF or THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Control reaction temperature (70–90°C), use catalysts like DMAP (4-dimethylaminopyridine), and monitor reaction progress via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the tetrahydroquinazoline core and propanamide linkage (e.g., δ 8.2–8.5 ppm for quinazoline protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 414.18).

- X-ray Crystallography : Resolves spatial conformation of the fused bicyclic system and phenyl substituents .

- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Use doxorubicin as a positive control .

- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) via fluorescence-based ADP-Glo™ assays .

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?

- Methodological Answer :

- Systematic Substitution : Replace the phenyl group at position 7 with electron-withdrawing (e.g., 3-nitrophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess impact on kinase inhibition .

- Propanamide Linker Optimization : Introduce α-methylation or replace the amide with sulfonamide to modulate lipophilicity and target binding .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to EGFR (PDB: 1M17). Key interactions include H-bonding with Thr766 and hydrophobic contacts with Leu694 .

Table 1 : Bioactivity of Analogues with Varying Substituents

| R Group (Position 7) | IC₅₀ (EGFR, μM) | LogP |

|---|---|---|

| Phenyl | 0.45 | 3.2 |

| 4-Methoxyphenyl | 0.32 | 2.8 |

| 3-Nitrophenyl | 0.89 | 3.6 |

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of EGFR in lysates treated with the compound .

- Western Blotting : Assess downstream signaling (e.g., phosphorylated ERK/MAPK suppression in A431 cells) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to recombinant EGFR .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin) and serum concentration effects .

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) causing false negatives .

- Orthogonal Validation : Confirm anticancer activity via clonogenic assays if initial MTT results are inconsistent .

Table 2 : Contradictory Bioactivity Data Analysis

| Study | IC₅₀ (MCF-7, μM) | Assay Conditions |

|---|---|---|

| Study A | 12.5 | 10% FBS, 48h incubation |

| Study B | 2.3 | Serum-free, 72h incubation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.